Cas no 149054-86-4 ((S)-2-(Methoxymethyl)piperidine)

(S)-2-(Methoxymethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- (S)-2-(Methoxymethyl)piperidine
- Piperidine, 2-(methoxymethyl)-, (S)-
- AC1ODYIV
- AG-D-94957
- AK-37664
- CTK4C6020
- Piperidine,2-(methoxymethyl)-, (S)- (9CI)
- WT1032
- (2S)-2-(MethoxyMethyl)piperidine
- AKOS006346580
- SCHEMBL13484300
- 149054-86-4
- A3267
- DTXSID50427465
- CS-0337150
- AM807049
-
- MDL: MFCD12756123
- インチ: InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
- InChIKey: IBPHVNKZLOQXAX-ZETCQYMHSA-N
- ほほえんだ: COC[C@@H]1CCCCN1
計算された属性
- せいみつぶんしりょう: 129.11545
- どういたいしつりょう: 129.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 21.3A^2
じっけんとくせい
- 密度みつど: 0.882
- ふってん: 167.8°C at 760 mmHg
- フラッシュポイント: 60.1°C
- 屈折率: 1.425
- PSA: 21.26
- LogP: 1.10370
(S)-2-(Methoxymethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P007YTR-1g |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 1g |
$406.00 | 2024-06-20 | |
Aaron | AR007Z23-1g |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 1g |
$474.00 | 2025-02-13 | |
Alichem | A129010543-1g |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 95% | 1g |
901.00 USD | 2021-06-01 | |
Chemenu | CM181310-5g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 5g |
$1364 | 2023-01-09 | |
A2B Chem LLC | AD70927-1g |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$460.00 | 2024-04-20 | |
A2B Chem LLC | AD70927-500mg |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 97% | 500mg |
$290.00 | 2024-04-20 | |
A2B Chem LLC | AD70927-250mg |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 97% | 250mg |
$195.00 | 2024-04-20 | |
Chemenu | CM181310-5g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 5g |
$1364 | 2021-08-05 | |
Chemenu | CM181310-1g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$455 | 2023-01-09 | |
Chemenu | CM181310-1g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$455 | 2021-08-05 |
(S)-2-(Methoxymethyl)piperidine 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
(S)-2-(Methoxymethyl)piperidineに関する追加情報
Introduction to (S)-2-(Methoxymethyl)piperidine and Its Significance in Modern Chemical Research
(S)-2-(Methoxymethyl)piperidine, with the CAS number 149054-86-4, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This piperidine derivative, characterized by its chiral center, has garnered attention due to its versatile applications in drug development and synthetic chemistry. The unique structural and chemical properties of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
The< strong>piperidine ring is a common motif in many biologically active compounds, known for its ability to mimic the conformational flexibility of certain amino acids in proteins. The presence of a< strong>methoxymethyl group at the 2-position introduces additional functionalization possibilities, allowing for further derivatization and modification. This flexibility is particularly useful in designing molecules that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The stereochemistry of< strong>(S)-2-(Methoxymethyl)piperidine plays a crucial role in determining its biological activity. The (S) configuration ensures that the compound interacts with biological receptors or enzymes in a predictable and targeted manner, which is essential for achieving therapeutic efficacy while minimizing side effects.
One of the most compelling aspects of< strong>(S)-2-(Methoxymethyl)piperidine is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors, agonists, and antagonists targeting various disease pathways. For instance, studies have shown its potential application in the synthesis of small-molecule drugs that modulate neurotransmitter receptors, offering new avenues for treating neurological disorders.
The< strong>pharmaceutical industry has been particularly keen on exploring derivatives of piperidine-based compounds due to their favorable pharmacokinetic properties. These properties include good solubility, metabolic stability, and oral bioavailability, which are critical factors for drug candidates. The methoxymethyl group in< strong>(S)-2-(Methoxymethyl)piperidine contributes to these desirable characteristics by enhancing solubility and improving interactions with biological membranes.
Recent advancements in synthetic methodologies have further expanded the utility of< strong>(S)-2-(Methoxymethyl)piperidine. Techniques such as asymmetric hydrogenation and catalytic epoxide ring-opening have enabled the efficient preparation of enantiomerically pure derivatives on an industrial scale. These methods not only improve yield but also reduce costs, making it more feasible to incorporate this compound into large-scale drug production processes.
In addition to its pharmaceutical applications, research has also highlighted the potential use of< strong>(S)-2-(Methoxymethyl)piperidine in materials science and agrochemicals. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. Furthermore, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides that are more effective and environmentally friendly.
The< strong>catalytic properties of piperidine derivatives like< strong>(S)-2-(Methoxymethyl)piperidine have been extensively studied for their role in facilitating various chemical reactions. These compounds often serve as ligands or catalysts in asymmetric synthesis, where they help achieve high enantiomeric excesses without the need for harsh conditions or expensive reagents. This makes them invaluable tools for researchers aiming to develop sustainable and efficient synthetic routes.
The future prospects for< strong>(S)-2-(Methoxymethyl)piperidine are promising, with ongoing research focusing on expanding its applications across multiple domains. As our understanding of molecular interactions continues to grow, so does the potential for discovering new therapeutic uses for this versatile compound. Collaborative efforts between academia and industry are likely to drive innovation, leading to groundbreaking discoveries that could transform various fields.
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